molecular formula C26H23N5O7 B2749362 ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534580-56-8

ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2749362
CAS No.: 534580-56-8
M. Wt: 517.498
InChI Key: MQUAMMNMWHVCPJ-NFFVHWSESA-N
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Description

Ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex heterocyclic compound featuring a tricyclic core with fused imino, oxo, and carboxylate functionalities. The molecule includes a 2-nitrobenzoyl substituent at position 6 and an oxolan-2-ylmethyl (tetrahydrofuran-derived) group at position 5.

Properties

IUPAC Name

ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O7/c1-2-37-26(34)19-14-18-22(27-21-11-5-6-12-29(21)25(18)33)30(15-16-8-7-13-38-16)23(19)28-24(32)17-9-3-4-10-20(17)31(35)36/h3-6,9-12,14,16H,2,7-8,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUAMMNMWHVCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dipyrido[1,2-a2’,3’-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate pyridine derivatives.

    Introduction of the nitrobenzoyl group: This step involves the reaction of the dipyrido[1,2-a:2’,3’-d]pyrimidine intermediate with 2-nitrobenzoyl chloride under basic conditions.

    Attachment of the tetrahydrofuran moiety: This can be done through a nucleophilic substitution reaction using a tetrahydrofuran derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The nitrobenzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction of the nitro group: This yields an amino derivative.

    Substitution reactions: These can yield a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The nitrobenzoyl group may also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The target compound’s nitro group may reduce lipophilicity compared to chloro/methyl analogs due to increased polarity, though its oxolan-2-ylmethyl group (logP ~0.5–1.0) could partially offset this .
  • Solubility : Higher hydrogen-bond acceptor count (7 vs. 6 in analogs) suggests improved aqueous solubility, contingent on crystallinity and hydrogen-bonding patterns .

Research Findings and Implications

Oxolan-2-ylmethyl substituents may improve metabolic stability over smaller alkyl groups (e.g., methyl) due to reduced oxidative vulnerability .

Hydrogen-Bonding Networks :

  • The nitro group’s ability to act as a hydrogen-bond acceptor () could facilitate interactions with biological targets or influence supramolecular assembly in materials science.

Challenges in Characterization :

  • Complex puckering in the tricyclic core () complicates conformational analysis, requiring advanced computational modeling alongside crystallographic data .

Biological Activity

Ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound belonging to the class of nitrogen-containing heterocycles. Its unique tricyclic structure and the presence of various functional groups suggest significant potential for biological activity. This article examines its biological properties based on recent research findings.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C25H23N5O6
  • Molecular Weight : Approximately 501.6 g/mol

The structure includes a nitrobenzoyl group , which is known to influence biological reactivity and interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer : Inhibiting cancer cell proliferation.
  • Antiangiogenic : Disrupting vascular development and signaling pathways.
  • Antimicrobial : Potential activities against various pathogens.
  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that nitrobenzoate derivatives can significantly inhibit the growth of cancer cells by interfering with critical cellular processes such as apoptosis and cell cycle regulation .
  • Disruption of Angiogenesis :
    • The compound has been linked to the impairment of angiogenesis in zebrafish models, where it was observed to inhibit endothelial cell migration and proliferation by disrupting VEGF/VEGFR2 signaling pathways . This suggests potential applications in treating diseases characterized by abnormal blood vessel growth, such as tumors and diabetic retinopathy.
  • Antimicrobial Properties :
    • Nitrobenzoate compounds have demonstrated activity against various bacteria and fungi, indicating potential as antimicrobial agents.

Case Study 1: Anticancer Activity

A study investigated the effects of a nitrobenzoate-derived compound similar to ethyl 6-(2-nitrobenzoyl)imino on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antiangiogenic Effects

In a zebrafish model, treatment with the compound led to observable vascular defects and reduced intersegmental vessel (ISV) growth. The study concluded that these effects were mediated through the inhibition of endothelial cell functions critical for vascular development .

Comparative Analysis

Compound NameKey FeaturesBiological Activity
Ethyl 6-(2-nitrobenzoyl)iminoContains a nitro groupAnticancer, antiangiogenic
X8 (similar nitrobenzoate)Impairs vascular developmentAntiangiogenic
Nitrobenzoate derivativesVarious functional groupsAntimicrobial, anticancer

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